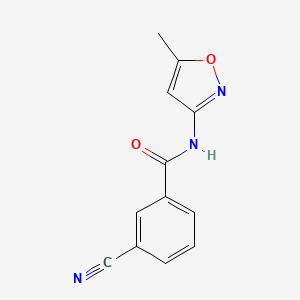
3-Cyano-N-(5-methylisoxazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol It is characterized by the presence of a cyano group, a benzamide moiety, and a 5-methylisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(5-methylisoxazol-3-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with 3-cyanobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems may also be implemented to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-N-(5-methylisoxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
3-Cyano-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 3-Cyano-N-(5-methylisoxazol-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1, N3-bis (5-methylisoxazol-3-yl)malonamide: This compound shares the 5-methylisoxazole moiety but differs in its overall structure and properties.
3-cyano-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide: Another compound with a similar core structure but different substituents.
Uniqueness
3-Cyano-N-(5-methylisoxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, benzamide moiety, and 5-methylisoxazole ring make it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C12H9N3O2/c1-8-5-11(15-17-8)14-12(16)10-4-2-3-9(6-10)7-13/h2-6H,1H3,(H,14,15,16) |
Clé InChI |
LXXWPSQFOAJIAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


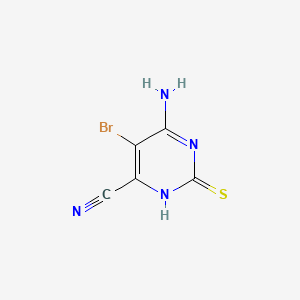

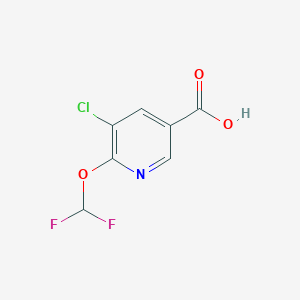
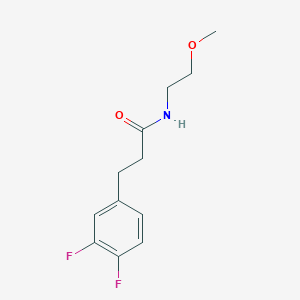
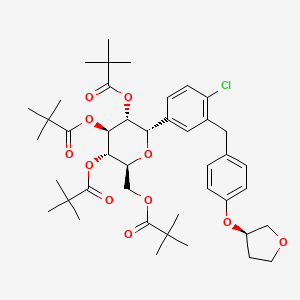
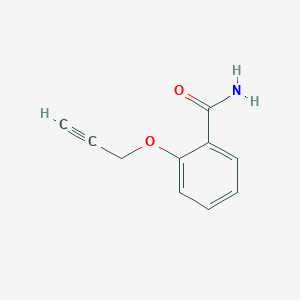
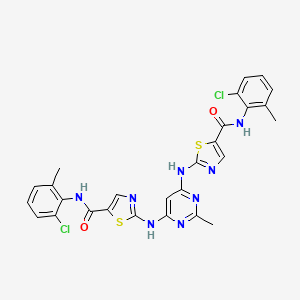

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

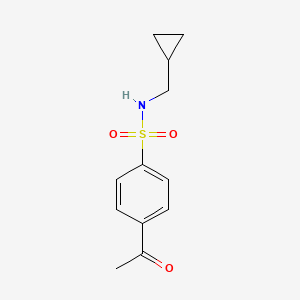
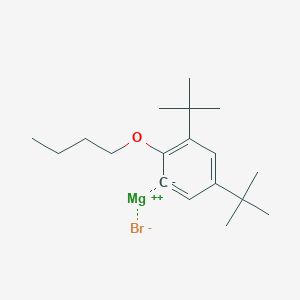
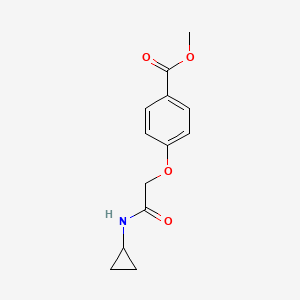
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
